molecular formula C9H12ClN3 B1400379 6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride CAS No. 1192356-22-1

6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride

Cat. No.: B1400379
CAS No.: 1192356-22-1
M. Wt: 197.66 g/mol
InChI Key: CXAJUSGXDCRAHY-UHFFFAOYSA-N
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Description

6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is known for its unique structure, which includes a picolinonitrile core substituted with an aminopropyl group, making it a valuable compound for various research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride typically involves the reaction of picolinonitrile with 2-aminopropane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistency in the quality and yield of the compound. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aminopropyl group can participate in substitution reactions with other chemical entities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile involved.

Scientific Research Applications

6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Aminopropan-2-yl)picolinonitrile
  • 6-(2-Aminopropan-2-yl)picolinonitrile sulfate
  • 6-(2-Aminopropan-2-yl)picolinonitrile acetate

Uniqueness

6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride stands out due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity. This makes it particularly useful in certain applications where these properties are critical.

Properties

IUPAC Name

6-(2-aminopropan-2-yl)pyridine-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c1-9(2,11)8-5-3-4-7(6-10)12-8;/h3-5H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAJUSGXDCRAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC(=N1)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735277
Record name 6-(2-Aminopropan-2-yl)pyridine-2-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192356-22-1
Record name 6-(2-Aminopropan-2-yl)pyridine-2-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add 4N HCl in dioxane (17 mL, 68 mmol) to [1-(6-cyano-pyridin-2-yl)-1-methyl-ethyl]-carbamic acid tert-butyl ester (1.2 g, 5 mmol). Stir the solution at room temperature for 10 minutes and observe the formation of a white solid. Stir the reaction at room temperature for 4 hours. Evaporate the solvent to give 6-(1-amino-1-methyl-ethyl)-pyridine-2-carbonitrile hydrochloride salt as a white solid (880 mg, 97% yield).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Name
[1-(6-cyano-pyridin-2-yl)-1-methyl-ethyl]-carbamic acid tert-butyl ester
Quantity
1.2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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